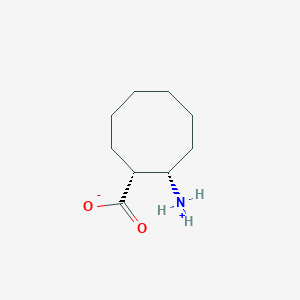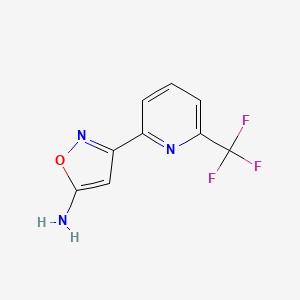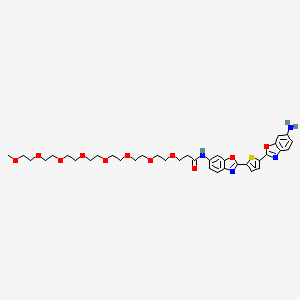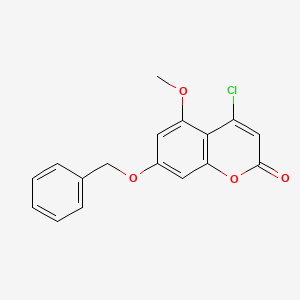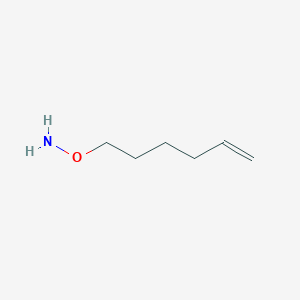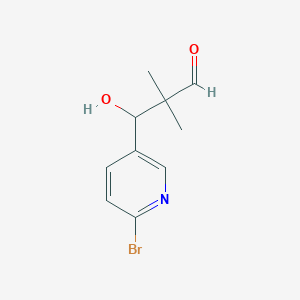![molecular formula C7H4Cl2O2 B13708394 4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)
4,6-Dichlorobenzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichlorobenzo[d][1,3]dioxole is an organic compound characterized by a benzodioxole ring substituted with two chlorine atoms at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichlorobenzo[d][1,3]dioxole typically involves the chlorination of benzo[d][1,3]dioxole. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to achieve selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichlorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove chlorine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzodioxole, while oxidation can produce a carboxylated derivative.
Applications De Recherche Scientifique
4,6-Dichlorobenzo[d][1,3]dioxole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials, including metal-organic frameworks (MOFs) and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 4,6-Dichlorobenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the functional groups present and the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxole: The parent compound without chlorine substitutions.
4-Chlorobenzo[d][1,3]dioxole: A mono-chlorinated derivative.
6-Chlorobenzo[d][1,3]dioxole: Another mono-chlorinated derivative.
Comparison
4,6-Dichlorobenzo[d][1,3]dioxole is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its mono-chlorinated or non-chlorinated counterparts. The dual chlorination can enhance its electrophilicity, making it more reactive in substitution reactions and potentially altering its interaction with biological targets.
Propriétés
Formule moléculaire |
C7H4Cl2O2 |
|---|---|
Poids moléculaire |
191.01 g/mol |
Nom IUPAC |
4,6-dichloro-1,3-benzodioxole |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 |
Clé InChI |
OCLFGYRJXMSRSN-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


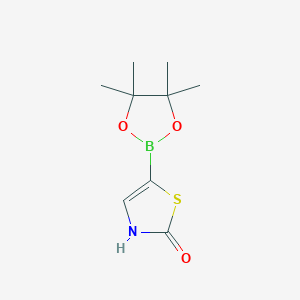

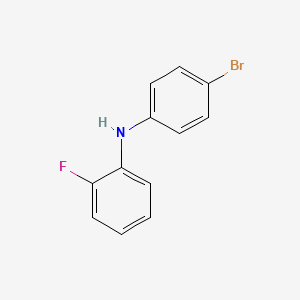
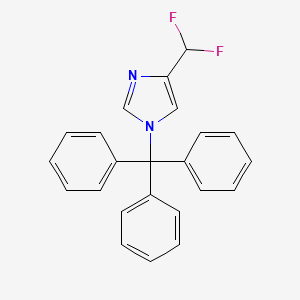
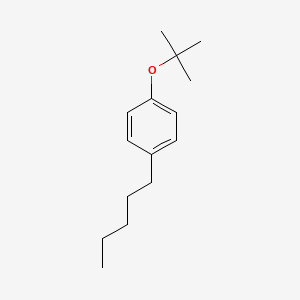
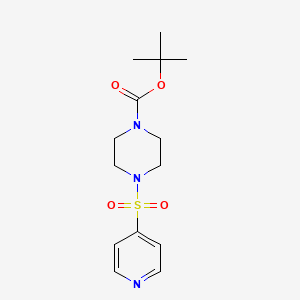
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)
